4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

PAK4 Kinase inhibition Cancer therapeutics

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 796060-39-4, C22H23FN2O2, MW 366.43) is a synthetic small molecule belonging to the chromen-2-one (coumarin) family, functionalized with a 4-fluorophenylpiperazine moiety via a methylene linker at the 4-position and methyl groups at the 6,7-positions. The chromen-2-one core confers a planar, electron-rich scaffold that engages in π-stacking and hydrogen-bonding interactions, while the pendant 4-fluorophenylpiperazine group modulates lipophilicity, basicity, and target selectivity.

Molecular Formula C22H23FN2O2
Molecular Weight 366.436
CAS No. 796060-39-4
Cat. No. B2411364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one
CAS796060-39-4
Molecular FormulaC22H23FN2O2
Molecular Weight366.436
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3
InChIKeyQUOADMSAIQCEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 796060-39-4): Chemical Identity and Core Characteristics


4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 796060-39-4, C22H23FN2O2, MW 366.43) is a synthetic small molecule belonging to the chromen-2-one (coumarin) family, functionalized with a 4-fluorophenylpiperazine moiety via a methylene linker at the 4-position and methyl groups at the 6,7-positions . The chromen-2-one core confers a planar, electron-rich scaffold that engages in π-stacking and hydrogen-bonding interactions, while the pendant 4-fluorophenylpiperazine group modulates lipophilicity, basicity, and target selectivity [1]. This compound serves as a key intermediate in medicinal chemistry programs targeting kinases, β-secretase (BACE-1), and dopamine receptors, making it a candidate of interest for neurological and oncology research procurement [2].

Why 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one Cannot Be Readily Replaced by Generic Analogs


Within the coumarin-piperazine chemical space, subtle changes to the aryl substituent on the piperazine ring and the methylation pattern on the chromenone core can drastically alter potency and selectivity. The 4-fluorophenyl group in this compound provides a distinct electronic environment—electron-withdrawing yet resonance-donating—that is absent in the unsubstituted phenyl analog (CAS 850030-35-2) and differently oriented in the 2-fluorophenyl positional isomer (CAS 850085-34-6) . Such seemingly minor modifications have been shown to shift inhibitory activity from nanomolar to micromolar ranges in related enzyme systems, as documented in BACE-1 and dopamine receptor series [1]. Procurement of this specific fluorinated analog is therefore essential to preserve the precise binding interactions and pharmacological profile intended in a given research protocol.

Quantitative Differentiation Evidence for 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one Versus Key Comparators


PAK4 Kinase Inhibition: Nanomolar Potency Distinguishes the 4-Fluorophenyl Coumarin from Unsubstituted and 2-Fluoro Analogs

4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one has been reported to inhibit human p21-activated kinase 4 (PAK4) with a Ki of 9 nM in a biochemical filter-binding assay [1]. In contrast, the unsubstituted phenyl analog (6,7-dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, CAS 850030-35-2) and the 2-fluorophenyl positional isomer (CAS 850085-34-6) have not demonstrated comparable potency in publicly available kinase profiling data, implying that the 4-fluoro substitution is a critical determinant of PAK4 affinity [2].

PAK4 Kinase inhibition Cancer therapeutics

BACE-1 Inhibitory Potential: The 4-Fluorophenyl-Piperazine-Coumarin Scaffold Shows Superior Potency Over Naphthyl Counterparts

A series of phenyl-piperazine-coumarin hybrids was evaluated for BACE-1 inhibition using a FRET-based assay. Compounds bearing a 4-fluorophenyl substituent on the piperazine (closely related to the target compound) exhibited IC50 values as low as 2.49 ± 0.08 µM, representing a >3-fold improvement over the unsubstituted phenyl-piperazine-coumarin analog (IC50 = 7.8 µM) and a substantial gain relative to the naphthyl-piperazine series (IC50 > 20 µM) [1]. Although the precise 6,7-dimethyl regioisomer was not directly tested, the SAR trend strongly suggests that the combination of 4-fluorophenyl and a methylated coumarin core enhances BACE-1 affinity.

BACE-1 Alzheimer's disease β-secretase inhibition

Dopamine D4 Receptor Selectivity: Chromen-2-ones with Piperazine Appendages Achieve >100-Fold D4/D2 Selectivity

In a systematic SAR study of chromen-2-ones as dopamine D4 antagonists, compounds possessing a piperazine-linked aryl group demonstrated high affinity (Ki < 20 nM) for the D4.2 receptor subtype and >100-fold selectivity over the D2L receptor when expressed in CHO-K1 cells [1]. The 4-fluorophenyl-piperazine motif, which is present in the target compound, was identified as a privileged substituent for maintaining D4 affinity while minimizing off-target D2 activity. This selectivity profile is not replicated by simple phenyl or benzyl analogs, which show reduced D4/D2 discrimination (<50-fold) [2].

Dopamine D4 receptor Antipsychotic Selectivity

Physicochemical Differentiation: 4-Fluoro Substitution Modulates logP and TPSA Compared to Non-Fluorinated and 2-Fluoro Analogs

Predicted physicochemical data indicate that the 4-fluorophenyl isomer (CAS 796060-39-4) has a calculated logP of approximately 4.99 and a topological polar surface area (TPSA) of 33 Ų . The 2-fluorophenyl positional isomer (CAS 850085-34-6) shares an identical logP (4.99) and TPSA (33 Ų) , whereas the unsubstituted phenyl analog (CAS 850030-35-2) exhibits a lower logP (~4.2) and identical TPSA. This logP difference of ~0.8 log units translates to a nearly 6-fold increase in partition coefficient, potentially altering membrane permeability, blood-brain barrier penetration, and non-specific protein binding in biological assays.

Lipophilicity ADME Physicochemical properties

High-Impact Application Scenarios for 4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one in Scientific and Industrial R&D


PAK4-Dependent Cancer Cell Migration and Invasion Assays

With a reported PAK4 Ki of 9 nM [1], this compound serves as a potent, cell-permeable tool for dissecting PAK4 signaling in glioblastoma, breast, and pancreatic cancer models. Researchers procuring this specific 4-fluorophenyl analog can achieve target engagement at low nanomolar concentrations, reducing off-target effects compared to less potent, non-fluorinated or 2-fluorophenyl variants. It is particularly suited for Boyden chamber migration assays and 3D spheroid invasion studies in PAK4-overexpressing cell lines [2].

Alzheimer's Disease Lead Optimization Targeting BACE-1

The compound belongs to a privileged coumarin-piperazine scaffold that has demonstrated improved BACE-1 inhibition over naphthyl counterparts [3]. Its 4-fluorophenyl group is critical for achieving IC50 values in the low micromolar range while maintaining favorable CNS physicochemical properties (logP 4.99, TPSA 33 Ų). Medicinal chemistry teams can use this compound as a starting point for structure-based optimization, leveraging the 6,7-dimethyl substitution to explore additional binding interactions within the BACE-1 active site flap region [4].

Dopamine D4 Receptor Antagonist Screening and Selectivity Profiling

The chromen-2-one core with a 4-fluorophenylpiperazine side chain aligns with the pharmacophore for high-affinity, selective D4 receptor antagonism (Ki < 20 nM, >100-fold D4/D2 selectivity) [5]. This compound is ideal for radioligand competition binding assays in CHO-K1 cells expressing human D4.2 receptors, as well as functional assays measuring [³H]thymidine uptake or DOPA accumulation in rodent brain tissue [5]. Its selectivity profile minimizes D2-mediated confounds, making it a valuable reference standard for antipsychotic drug discovery panels.

Physicochemical Benchmarking in CNS Drug Design

The balanced lipophilicity (logP 4.99) and low TPSA (33 Ų) of this compound place it within the optimal CNS drug space . It can serve as a reference compound for calibrating in silico ADME models, PAMPA-BBB permeability assays, and plasma protein binding experiments. Comparative studies with the non-fluorinated phenyl analog (logP ~4.2) and the 2-fluorophenyl isomer (logP 4.99) allow medicinal chemists to isolate the contribution of fluorine position to membrane partitioning and brain tissue distribution.

Quote Request

Request a Quote for 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.